1-(3-Butynyl)-4-methyl-piperazine
Overview
Description
1-(3-Butynyl)-4-methyl-piperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines with a six-membered ring containing two nitrogen atoms at opposite positions. The compound this compound is characterized by the presence of a butynyl group attached to the nitrogen atom at the 1-position and a methyl group attached to the nitrogen atom at the 4-position of the piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Butynyl)-4-methyl-piperazine typically involves the reaction of 4-methylpiperazine with 3-butyn-1-ol. The reaction is carried out under basic conditions, often using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the alcohol, forming an alkoxide intermediate. This intermediate then undergoes nucleophilic substitution with 4-methylpiperazine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are chosen to minimize side reactions and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Butynyl)-4-methyl-piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond in the butynyl group to a double bond (alkene) or a single bond (alkane).
Substitution: The compound can participate in nucleophilic substitution reactions, where the butynyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted piperazines depending on the nucleophile used.
Scientific Research Applications
1-(3-Butynyl)-4-methyl-piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Butynyl)-4-methyl-piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The butynyl group can participate in covalent bonding with target proteins, leading to inhibition or activation of their function. The piperazine ring can enhance the compound’s binding affinity and selectivity for specific targets.
Comparison with Similar Compounds
Similar Compounds
1-(3-Butynyl)-piperazine: Lacks the methyl group at the 4-position.
4-Methyl-piperazine: Lacks the butynyl group at the 1-position.
1-(3-Butynyl)-4-ethyl-piperazine: Contains an ethyl group instead of a methyl group at the 4-position.
Uniqueness
1-(3-Butynyl)-4-methyl-piperazine is unique due to the presence of both the butynyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s versatility in various applications, making it a valuable intermediate in synthetic chemistry and drug development.
Properties
IUPAC Name |
1-but-3-ynyl-4-methylpiperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c1-3-4-5-11-8-6-10(2)7-9-11/h1H,4-9H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBWIJDICIGGKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
388121-83-3 | |
Record name | 1-(but-3-yn-1-yl)-4-methylpiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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